An In-depth Technical Guide to the Physicochemical Properties of 8-methyl-4H-chromen-4-one
An In-depth Technical Guide to the Physicochemical Properties of 8-methyl-4H-chromen-4-one
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 8-methyl-4H-chromen-4-one, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to a notable scarcity of direct experimental data for this specific isomer, this guide synthesizes information from closely related chromone derivatives to project the anticipated properties of 8-methyl-4H-chromen-4-one. This document is intended to serve as a valuable resource for scientists, offering insights into its structural characteristics, expected physical properties, and the analytical methodologies crucial for its characterization. The guide includes detailed experimental protocols, data presentation in tabular and graphical formats, and a thorough discussion of the underlying scientific principles.
Introduction to the Chromone Scaffold and 8-methyl-4H-chromen-4-one
The chromone (4H-chromen-4-one) scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] The inherent structural features of the chromone nucleus, a fusion of a benzene ring with a γ-pyrone ring, bestow upon it favorable physicochemical properties for drug design, including a rigid, planar structure that can be strategically functionalized.[3]
8-methyl-4H-chromen-4-one (Figure 1) is a specific isomer of methylchromone. The placement of the methyl group at the C-8 position on the benzene ring is expected to influence its electronic distribution, steric hindrance, and ultimately, its reactivity and interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is a prerequisite for its rational application in research and development.
Figure 1: Chemical Structure of 8-methyl-4H-chromen-4-one
Caption: Molecular structure of 8-methyl-4H-chromen-4-one.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 8-methyl-4H-chromen-4-one. It is important to note that where direct experimental data is unavailable, values have been estimated based on data from closely related isomers such as 2-methyl-4H-chromen-4-one and 6-methyl-4H-chromen-4-one, and general principles of physical organic chemistry.
| Property | Value (Estimated/Inferred) | Source/Justification |
| Molecular Formula | C₁₀H₈O₂ | - |
| Molecular Weight | 160.17 g/mol | [4][5][6] |
| CAS Number | 65017-39-2 | [7] |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of related methylchromones.[8][9] |
| Melting Point | 70 - 85 °C | Estimated based on the melting point of 6-methylchromone (76-78 °C) and 2-methyl-4H-chromen-4-one (71-75 °C).[5][9] |
| Boiling Point | > 250 °C | Inferred from the boiling point of 2-methyl-4H-chromen-4-one (249.5 °C at 760 mmHg).[10] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone, ethyl acetate). Limited solubility in water. | Based on the general solubility of chromones and related heterocyclic compounds.[11][12] |
| pKa | Weakly basic | The carbonyl oxygen can be protonated under strongly acidic conditions. The exact pKa is not reported but is expected to be low. |
Spectroscopic and Analytical Characterization
A comprehensive understanding of a molecule's structure and purity relies on a suite of spectroscopic techniques. Below are the anticipated spectral characteristics for 8-methyl-4H-chromen-4-one, extrapolated from data available for its isomers and other substituted chromones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Anticipated ¹H NMR (400 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | d | 1H | H-5 |
| ~ 7.5 - 7.7 | t | 1H | H-6 |
| ~ 7.3 - 7.5 | d | 1H | H-7 |
| ~ 6.2 - 6.4 | d | 1H | H-3 |
| ~ 7.8 - 8.0 | d | 1H | H-2 |
| ~ 2.4 - 2.6 | s | 3H | 8-CH₃ |
Note: Chemical shifts are estimations and may vary based on the actual experimental conditions. The assignments are based on typical aromatic and vinylic proton chemical shifts in chromone systems.[8]
Anticipated ¹³C NMR (101 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 178 | C-4 (C=O) |
| ~ 156 | C-8a |
| ~ 162 | C-2 |
| ~ 125 | C-4a |
| ~ 124 | C-5 |
| ~ 134 | C-6 |
| ~ 118 | C-7 |
| ~ 126 | C-8 |
| ~ 112 | C-3 |
| ~ 15-20 | 8-CH₃ |
Note: The carbonyl carbon (C-4) is expected to have the highest chemical shift. Aromatic and vinylic carbons will appear in the range of 110-165 ppm, while the methyl carbon will be significantly upfield.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-methyl-4H-chromen-4-one is expected to show characteristic absorption bands.
Anticipated IR (KBr) Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2960 | Weak | Aliphatic C-H stretch (methyl) |
| ~ 1630 - 1660 | Strong | C=O stretch (γ-pyrone carbonyl) |
| ~ 1580 - 1610 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |
| ~ 1450 - 1500 | Medium | Aromatic C=C stretch |
| ~ 1000 - 1250 | Strong | C-O-C stretch (ether linkage) |
| ~ 750 - 850 | Strong | C-H out-of-plane bending (aromatic) |
Note: The most prominent peak will be the strong carbonyl absorption, which is characteristic of the chromone scaffold.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Anticipated Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect fragmentation pathways typical for chromones, which may include the loss of CO (m/z = 132) and subsequent rearrangements. The fragmentation pattern can be complex but provides a unique fingerprint for the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Anticipated UV-Vis Absorption:
-
λ_max: Chromones typically exhibit two main absorption bands. For 8-methyl-4H-chromen-4-one in a non-polar solvent like hexane, one would expect a band around 240-260 nm and another, less intense band around 290-320 nm, corresponding to π → π* transitions within the conjugated system.[13][14] The exact position and intensity of these bands are sensitive to the solvent polarity.
Experimental Protocols
The following section outlines standardized protocols for the experimental determination of the key physicochemical properties of 8-methyl-4H-chromen-4-one. These protocols are designed to be self-validating and are based on established laboratory practices.
Synthesis of 8-methyl-4H-chromen-4-one
A common and effective method for the synthesis of chromone derivatives is the intramolecular Wittig reaction.[15] This approach offers good yields and avoids harsh reaction conditions often associated with other methods.
Diagram 1: Synthetic Workflow via Intramolecular Wittig Reaction
Caption: A generalized workflow for the synthesis of chromones.
Step-by-Step Protocol:
-
Preparation of the Silyl Ester: React the corresponding O-acylsalicylic acid with a suitable silylating agent (e.g., trimethylsilyl chloride) in the presence of a base to form the silyl ester.
-
Wittig Reaction: Treat the silyl ester with (trimethylsilyl)methylenetriphenylphosphorane in an appropriate aprotic solvent (e.g., THF). This reaction forms an acylphosphorane intermediate.
-
Intramolecular Cyclization: Upon heating, the acylphosphorane undergoes an intramolecular Wittig cyclization on the ester carbonyl.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove byproducts. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Determination of Melting Point
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the sample of 8-methyl-4H-chromen-4-one is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. For a pure compound, this range should be narrow (1-2 °C).
Spectroscopic Analysis Protocols
Diagram 2: Analytical Workflow for Structural Elucidation
Caption: Workflow for the analytical characterization of the compound.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks to the corresponding protons and carbons in the molecule.
IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Analysis: Record the mass spectrum and identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., hexane or ethanol) of a known concentration.
-
Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Stability and Reactivity
Chromone derivatives are generally stable compounds under normal laboratory conditions. However, the pyrone ring can be susceptible to nucleophilic attack under certain conditions. The presence of the electron-donating methyl group at the 8-position may slightly influence the reactivity of the aromatic ring in electrophilic substitution reactions. Stability studies are crucial for determining appropriate storage conditions and predicting potential degradation pathways.
Conclusion
This technical guide has provided a detailed overview of the anticipated physicochemical properties of 8-methyl-4H-chromen-4-one. While a lack of direct experimental data necessitates the use of informed estimations based on related compounds, the information presented herein offers a solid foundation for researchers working with this molecule. The provided experimental protocols offer standardized methods for the synthesis and characterization of 8-methyl-4H-chromen-4-one, ensuring data integrity and reproducibility. As research on this and other chromone derivatives continues, it is anticipated that more specific experimental data will become available, further refining our understanding of this important class of compounds.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- (This cit
- (This cit
- Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.
- (This cit
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). Retrieved from [Link]
- Remko, M., & Vankov, M. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega, 4(2), 3295–3309.
- (This cit
- (This cit
-
Hoffman Fine Chemicals. (n.d.). CAS 5751-48-4 | 2-Methyl-4H-chromen-4-one | MFCD00086982. Retrieved from [Link]
-
Solubility of Things. (n.d.). Chromone. Retrieved from [Link]
- G. S. S. V. Kumar, S. R. B. Tatipamula, and V. R. Kolli. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075.
- (This cit
-
PubChem. (n.d.). 6-Methylchromone. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylchromone. Retrieved from [Link]
- (This cit
- (This cit
- (This cit
- (This cit
- (This cit
-
ChemSynthesis. (n.d.). 2-methyl-4H-chromen-4-one. Retrieved from [Link]
- (This cit
- Al-Warhi, T., Rizvi, S. M. D., & Ahmad, A. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 6(48), 32261–32274.
- (This cit
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
- Al-Alwani, M. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2015). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Molecules, 20(8), 13748–13761.
Sources
- 1. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Methylchromone | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methylchromone 98 207511-19-1 [sigmaaldrich.com]
- 6. 3-Methylchromone | C10H8O2 | CID 66569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 65017-39-2|8-Methyl-4H-chromen-4-one|BLDPharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Buy 8-Methyl-4-morpholin-4-yl-chromen-2-one (EVT-10977892) [evitachem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
Figure 1. Overall reaction for the synthesis of 8-methyl-4H-chromen-4-one via Simonis chromone cyclization.
